molecular formula C15H13ClO4 B6364752 2-Chloro-5-(2,5-dimethoxyphenyl)benzoic acid, 95% CAS No. 1183275-86-6

2-Chloro-5-(2,5-dimethoxyphenyl)benzoic acid, 95%

Cat. No. B6364752
CAS RN: 1183275-86-6
M. Wt: 292.71 g/mol
InChI Key: HAMJPOOKIZZPQO-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,5-dimethoxyphenyl)benzoic acid, or 2-C5D2MPBA, is an organic compound with a molecular formula of C13H11ClO4. It is a colorless solid, soluble in water, and has a melting point of 158-160 degrees Celsius. It has a variety of applications in the field of scientific research, and is used in many laboratory experiments.

Mechanism of Action

2-C5D2MPBA is an acid, and its mechanism of action is based on its ability to donate protons to other molecules. In the presence of a base, it can act as a proton acceptor, forming a conjugate base. The reaction of 2-C5D2MPBA with a base can result in the formation of a variety of products, depending on the nature of the base and the reaction conditions.
Biochemical and Physiological Effects
2-C5D2MPBA has no known biochemical or physiological effects in humans or other animals. It is not known to be toxic or to have any adverse effects on organisms.

Advantages and Limitations for Lab Experiments

2-C5D2MPBA is a useful reagent for laboratory experiments, as it is relatively easy to synthesize and has a wide range of applications. It is also relatively inexpensive and stable, making it suitable for long-term storage. However, it is sensitive to light and air, and must be stored in a dark, airtight container.

Future Directions

2-C5D2MPBA has potential applications in the fields of medicine, agriculture, and materials science. It can be used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. Additionally, it can be used as a catalyst in chemical processes, and as a reagent in chemical reactions. It can also be used to develop new materials with novel properties, such as polymers with enhanced mechanical and thermal properties. Finally, 2-C5D2MPBA can be used in the development of new methods for the synthesis of organic compounds, as well as in the development of new analytical techniques.

Synthesis Methods

2-C5D2MPBA is typically synthesized through a reaction between 2-chloro-5-methoxybenzoic acid and 2,5-dimethoxyphenylhydrazine. The reaction is conducted in an acidic medium, such as a solution of sulfuric acid. The reaction produces a yellow precipitate, which is then filtered and recrystallized to produce pure 2-C5D2MPBA.

Scientific Research Applications

2-C5D2MPBA has a variety of applications in the field of scientific research. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. It is also used in the synthesis of polymers and other materials. Additionally, it is used as a reagent in chemical reactions, and as a catalyst in chemical processes.

properties

IUPAC Name

2-chloro-5-(2,5-dimethoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-10-4-6-14(20-2)11(8-10)9-3-5-13(16)12(7-9)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMJPOOKIZZPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681212
Record name 4-Chloro-2',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2,5-dimethoxyphenyl)benzoic acid

CAS RN

1183275-86-6
Record name 4-Chloro-2',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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